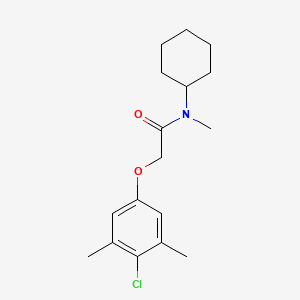

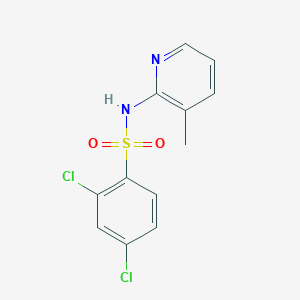

![molecular formula C19H21N7O2 B5602754 N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5602754.png)

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multiple steps, including the formation of key intermediates such as enaminones and azo dyes, followed by cyclization reactions to yield the desired heterocyclic framework. For example, Abdel-Aziz et al. (2008) demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives by reacting enaminones with amino-pyrazole or amino-triazole derivatives, showcasing the versatility of these methods in constructing complex heterocyclic systems (Abdel-Aziz, Hamdy, Fakhr, & Farag, 2008).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often analyzed through spectral data and X-ray crystallography. Studies like those by Canfora et al. (2010) on similar compounds provide insights into the molecular configurations, hydrogen bonding, and supramolecular architectures, which are crucial for understanding the chemical behavior and potential applications of these molecules (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles, leading to various substitution reactions. The presence of reactive sites in the molecule, such as the carboxamide and methyl groups, allows for modifications that can significantly alter the compound's chemical properties and biological activities. For instance, the work by El-Agrody et al. (2001) on synthesizing triazolopyrimidines and pyrimidines derivatives highlights the diverse chemical reactivity accessible through heterocyclic scaffolds (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research in this area involves the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other heterocyclic derivatives incorporating various moieties like thiazolo[3,2‐a]benzimidazole. These synthetic pathways typically involve reactions with different amines, leading to compounds that exhibit moderate effects against bacterial and fungal species, indicating their potential application in developing antimicrobial agents (Abdel‐Aziz et al., 2008).

Development of Antimicrobial Agents

The synthesis and structure-activity relationship studies of heterocyclic compounds often target the discovery of new antimicrobial agents. Compounds such as pyrazoles, pyridines, [1,2,4]triazolo[1,5-α]pyrimidines, and benzimidazo[1,2-a]pyrimidines incorporating different moieties have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives have shown potent activities, surpassing standard drugs like Amphotericin B against specific fungal species, suggesting their potential as novel antimicrobial agents (Mabkhot et al., 2016).

Exploration of Anti-Inflammatory and Analgesic Properties

Heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives, have been synthesized and investigated for their analgesic and anti-inflammatory properties. Some derivatives have exhibited excellent analgesic activity, comparable or superior to reference drugs like indomethacin. This research area focuses on understanding the structure-activity relationships to develop compounds with enhanced therapeutic properties (Shaaban et al., 2008).

Antiviral Research Applications

Benzamide-based 5-aminopyrazoles and their derivatives, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, have been synthesized and evaluated for their anti-influenza A virus (subtype H5N1) activity. This research indicates the potential application of such compounds in antiviral therapies, particularly against bird flu influenza, with some compounds showing significant viral reduction (Hebishy et al., 2020).

properties

IUPAC Name |

N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c1-11(2)15-8-13(23-18-21-10-22-26(15)18)17(27)20-9-12-5-6-14-16(7-12)25(4)19(28)24(14)3/h5-8,10-11H,9H2,1-4H3,(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDYAGPGNYCOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC2=NC=NN12)C(=O)NCC3=CC4=C(C=C3)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)

![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5602693.png)

![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)

![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)

![N-cyclopropyl-3-{1-isopropyl-5-[(isopropylamino)sulfonyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5602730.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)

![methyl 2-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5602755.png)

![N-(2-methylbenzyl)-2-(3'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinoxalin]-1-yl)acetamide](/img/structure/B5602765.png)